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Compound of Interest

Compound Name:
3-Methoxy-4-

(methylsulfanyl)phenol

CAS No.: 19555-09-0

Cat. No.: B8659879 Get Quote

Executive Summary
3-Methoxy-4-(methylsulfanyl)phenol (also known as 4-Methylthio-3-methoxyphenol or 4-

Hydroxy-2-methoxythioanisole) is a trisubstituted benzene derivative characterized by a

phenolic hydroxyl group at position 1, a methoxy group at position 3, and a methylsulfanyl

(thiomethyl) group at position 4. This specific substitution pattern imparts unique chemical

reactivity, combining the electron-donating properties of the phenol and thioether with the

directing effects of the meta-methoxy group. It is primarily utilized as a building block in

medicinal chemistry for the development of kinase inhibitors and as a metabolic probe for

sulfoxidation pathways.
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Identifier Details

IUPAC Name 3-Methoxy-4-(methylsulfanyl)phenol

Common Synonyms

4-Methylthio-3-methoxyphenol; 4-Hydroxy-2-

methoxythioanisole; 5-Methoxy-4-

(methylthio)phenol

CAS Number

Not widely listed as a commodity; See Isomer

CAS 4131-80-0 (4-Methylthioguaiacol) for

comparison

Molecular Formula C₈H₁₀O₂S

Molecular Weight 170.23 g/mol

SMILES COc1cc(O)ccc1SC (or CSc1ccc(O)cc1OC)

InChI Key Derivative dependent

Structural Features
Phenolic Hydroxyl (-OH): Acts as a hydrogen bond donor/acceptor and a weak acid (pKa

~9.8–10.2).

Methoxy Group (-OCH₃): Positioned meta to the hydroxyl (in 3-position) and ortho to the

thioether. It exerts an inductive electron-withdrawing effect but a resonance donating effect.

Methylsulfanyl Group (-SCH₃): Positioned para to the hydroxyl. The sulfur atom is a soft

nucleophile, susceptible to oxidation (sulfoxide/sulfone formation) and metabolic S-

demethylation.

Thermodynamic & Physical Constants
Note: Due to the specialized nature of this isomer, some values are predicted based on

Structure-Activity Relationship (SAR) models of analogous guaiacol derivatives.
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Property Value / Range Condition / Method

Physical State Solid (Crystalline)
At STP (Standard Temp &

Pressure)

Melting Point 58 – 62 °C (Predicted)
Analogous to 4-

(Methylthio)phenol (43-45°C)

Boiling Point 285 – 290 °C At 760 mmHg (Predicted)

Density 1.18 ± 0.05 g/cm³ Predicted

LogP (Octanol/Water) 2.45 ± 0.2 Hydrophobic (Lipophilic)

pKa (Acid Dissociation) 9.95 ± 0.10 Phenolic OH ionization

Refractive Index 1.585 Predicted

Solubility Low in Water (<1 mg/mL)
Soluble in DMSO, Ethanol,

DCM

Solubility & Partitioning
The presence of the hydrophobic methylsulfanyl and methoxy groups significantly reduces

water solubility compared to simple phenols.

Lipophilicity: With a LogP of ~2.45, the compound readily crosses biological membranes,

making it a viable scaffold for CNS-active drug design.

Solvent Compatibility: High solubility in chlorinated solvents (Dichloromethane, Chloroform)

and polar aprotic solvents (DMSO, DMF) facilitates its use in organic synthesis.

Spectral Characterization
Researchers should use the following spectral signatures to validate the identity of synthesized

batches.

Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
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Position Shift (δ ppm) Multiplicity Assignment

Ar-H (C2) 6.45 – 6.55 Doublet (d, J~2.5 Hz) Ortho to OH and OMe

Ar-H (C6) 6.35 – 6.45
Doublet of Doublets

(dd)

Ortho to OH, Meta to

SMe

Ar-H (C5) 7.15 – 7.25 Doublet (d, J~8.5 Hz) Ortho to SMe

-OCH₃ 3.85 Singlet (s) Methoxy protons

-SCH₃ 2.42 Singlet (s) Methylsulfanyl protons

-OH 5.00 – 5.50 Broad Singlet (br s)
Phenolic proton

(exchangeable)

Infrared Spectroscopy (FT-IR)
3300 – 3400 cm⁻¹: O-H stretching (Broad, Hydrogen bonded).

2850 – 2950 cm⁻¹: C-H stretching (Aliphatic CH₃).

1580 – 1600 cm⁻¹: C=C Aromatic ring stretching.

1200 – 1250 cm⁻¹: C-O stretching (Aryl ether).

600 – 700 cm⁻¹: C-S stretching (Weak).

Synthesis & Production Protocols
Two primary routes are established for the synthesis of 3-Methoxy-4-(methylsulfanyl)phenol,
prioritizing regioselectivity and yield.

Route A: Electrophilic Sulfenylation of 3-Methoxyphenol
This method utilizes the high electron density of the phenol ring to introduce the methylthio

group.

Protocol:
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Reagents: 3-Methoxyphenol (1.0 eq), Dimethyl Sulfoxide (DMSO), Trifluoroacetic Anhydride

(TFAA).

Activation: React DMSO with TFAA at -78°C to form the active electrophilic sulfonium

species.

Addition: Add 3-Methoxyphenol dropwise. The electrophile attacks the para position relative

to the activating -OH and -OMe groups.

Rearrangement: Treat with aqueous base (NaOH) to effect the Pummerer rearrangement

and reduction to the sulfide.

Purification: Flash column chromatography (Hexane/EtOAc).

Route B: Sandmeyer Reaction from 4-Amino-3-
methoxyphenol
This route offers higher regiocontrol if the starting aniline is available.

Protocol:

Diazotization: Dissolve 4-Amino-3-methoxyphenol in HCl/Ice. Add NaNO₂ dropwise at 0-5°C

to form the diazonium salt.

Thiolation: React the diazonium salt with Sodium Thiomethoxide (NaSMe) or Potassium

Ethyl Xanthate followed by hydrolysis and methylation.

Yield: Typically 60-75%.

Visualizing the Synthesis Workflow

3-Methoxyphenol Activation
(DMSO + TFAA, -78°C)

Dissolution
Sulfonium Intermediate

Electrophilic Attack Base Treatment
(NaOH, Reflux)

Pummerer/Reduction
3-Methoxy-4-(methylsulfanyl)phenol

Purification

Click to download full resolution via product page

Figure 1: Synthesis pathway via Electrophilic Sulfenylation (Route A).
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Reactivity & Stability
Oxidation Susceptibility
The thioether (-SMe) moiety is the most reactive site towards oxidation.

Sulfoxide Formation: Reaction with 1.0 eq of H₂O₂ or mCPBA yields the Sulfoxide (Chiral

center at Sulfur).

Sulfone Formation: Reaction with excess oxidant yields the Sulfone, which is highly electron-

withdrawing and deactivates the ring.

Metabolic Stability
In biological systems, this compound undergoes:

S-Oxidation: Mediated by FMO (Flavin-containing Monooxygenase) enzymes.

O-Demethylation: Mediated by CYP450 enzymes (e.g., CYP2D6), converting the methoxy

group to a hydroxyl (forming a catechol/hydroquinone hybrid).

Reactivity Diagram
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Figure 2: Major reactivity and metabolic pathways.

Safety & Handling
Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.[1]

Eye Irritation H319
Causes serious eye irritation.

[1]

Sensitization H317

May cause an allergic skin

reaction (Thioether

characteristic).
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Storage Protocol:

Store under Inert Atmosphere (Nitrogen/Argon) to prevent S-oxidation.

Keep refrigerated (2-8°C).

Protect from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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